molecular formula C26H24N2O4 B12460154 N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]

N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]

Cat. No.: B12460154
M. Wt: 428.5 g/mol
InChI Key: YKBLMIXVUJUMCM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide is a complex organic compound characterized by the presence of naphthalene rings and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide typically involves multiple steps. One common route starts with the preparation of naphthalen-1-yloxyacetic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with ethylenediamine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide groups to amines.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-yloxyacetic acid: A precursor in the synthesis of the target compound.

    Naphthalen-1-yloxyacetamide: A structurally related compound with similar chemical properties.

    Naphthalen-1-yloxyethanol: Another related compound used in organic synthesis.

Uniqueness

2-(Naphthalen-1-yloxy)-N-{2-[2-(naphthalen-1-yloxy)acetamido]ethyl}acetamide is unique due to its dual naphthalene rings and acetamide groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[2-[(2-naphthalen-1-yloxyacetyl)amino]ethyl]acetamide

InChI

InChI=1S/C26H24N2O4/c29-25(17-31-23-13-5-9-19-7-1-3-11-21(19)23)27-15-16-28-26(30)18-32-24-14-6-10-20-8-2-4-12-22(20)24/h1-14H,15-18H2,(H,27,29)(H,28,30)

InChI Key

YKBLMIXVUJUMCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCNC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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